molecular formula C13H18N2O2 B14690351 2'-Hydroxy-4-methyl-1-piperidinecarboxanilide CAS No. 24638-14-0

2'-Hydroxy-4-methyl-1-piperidinecarboxanilide

Cat. No.: B14690351
CAS No.: 24638-14-0
M. Wt: 234.29 g/mol
InChI Key: JQHQSTOFZMYSAL-UHFFFAOYSA-N
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Description

2’-Hydroxy-4-methyl-1-piperidinecarboxanilide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide typically involves the reaction of 4-methylpiperidine with an appropriate carboxylic acid derivative. One common method includes the use of 4-methylpiperidine and 2-hydroxybenzoic acid under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .

Industrial Production Methods: In an industrial setting, the production of 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

2’-Hydroxy-4-methyl-1-piperidinecarboxanilide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide is unique due to the presence of both a hydroxyl group and a piperidine ring, which confer specific chemical and biological properties.

Properties

CAS No.

24638-14-0

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-4-methylpiperidine-1-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-10-6-8-15(9-7-10)13(17)14-11-4-2-3-5-12(11)16/h2-5,10,16H,6-9H2,1H3,(H,14,17)

InChI Key

JQHQSTOFZMYSAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=CC=CC=C2O

Origin of Product

United States

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